Cas no 80166-90-1 (5-bromo-7-nitro-indoline)

5-bromo-7-nitro-indoline structure
5-bromo-7-nitro-indoline structure
Product Name:5-bromo-7-nitro-indoline
Numero CAS:80166-90-1
MF:C8H7BrN2O2
MW:243.057380914688
MDL:MFCD00005708
CID:60191
PubChem ID:3018911
Update Time:2024-10-27

5-bromo-7-nitro-indoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-7-nitroindoline
    • 5-Bromo-7-Nitro-2,3-dihydro-1H-indole
    • 5-bromo-7-nitro-2,3-dihydro-indole
    • Einecs 279-411-4
    • 1H-INDOLE, 5-BROMO-2,3-DIHYDRO-7-NITRO-
    • PubChem7507
    • 5-bromo-7-nitro-indoline
    • VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • KM2019
    • SBB067124
    • 5-Bromo-7-nitroindoline, AldrichCPR
    • 5-BROMO-7-NITRO-1H INDOLINE
    • VI30476
    • TRA0046001
    • FCH1320216
    • RL05090
    • MB00171
    • BC003
    • DS-18246
    • A9946
    • MFCD00005708
    • 80166-90-1
    • B-8956
    • NS00060187
    • FT-0620152
    • DTXSID701001044
    • AC-27810
    • 5-bromo-7nitroindoline
    • SCHEMBL768764
    • CS-W008381
    • F10386
    • AKOS015834750
    • 5-Bromo-2,3-dihydro-7-nitro-1H-indole (ACI)
    • Indoline, 5-bromo-7-nitro- (7CI)
    • DB-056415
    • MDL: MFCD00005708
    • Inchi: 1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
    • Chiave InChI: VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C2NCCC=2C=C(Br)C=1)=O
    • BRN: 1373199

Proprietà calcolate

  • Massa esatta: 241.96900
  • Massa monoisotopica: 241.969
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 219
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.8
  • XLogP3: 2.5

Proprietà sperimentali

  • Colore/forma: Cristallo giallo pallido
  • Densità: 1.7040
  • Punto di fusione: 133-136°C
  • Punto di ebollizione: 344.2 °C at 760 mmHg
  • Punto di infiammabilità: 162 °C
  • Indice di rifrazione: 1.64
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 57.85000
  • LogP: 2.98650

5-bromo-7-nitro-indoline Informazioni sulla sicurezza

5-bromo-7-nitro-indoline Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-bromo-7-nitro-indoline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A199008819-10g
5-Bromo-7-nitroindoline
80166-90-1 97%
10g
$236.90 2023-09-01
Alichem
A199008819-25g
5-Bromo-7-nitroindoline
80166-90-1 97%
25g
$510.00 2023-09-01
Fluorochem
043431-1g
5-Bromo-7-nitroindoline
80166-90-1 98%
1g
£27.00 2022-02-28
Fluorochem
043431-5g
5-Bromo-7-nitroindoline
80166-90-1 98%
5g
£102.00 2022-02-28
Fluorochem
043431-10g
5-Bromo-7-nitroindoline
80166-90-1 98%
10g
£189.00 2022-02-28
Fluorochem
043431-25g
5-Bromo-7-nitroindoline
80166-90-1 98%
25g
£410.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B111472-10g
5-bromo-7-nitro-indoline
80166-90-1 98%
10g
¥1416.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B111472-1g
5-bromo-7-nitro-indoline
80166-90-1 98%
1g
¥190.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B111472-25g
5-bromo-7-nitro-indoline
80166-90-1 98%
25g
¥2832.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B111472-5g
5-bromo-7-nitro-indoline
80166-90-1 98%
5g
¥772.90 2023-09-04

5-bromo-7-nitro-indoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Acetic acid ;  rt; 2 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Acetyl chloride ;  rt; 1.5 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Riferimento
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
Riferimento
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol
Riferimento
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
Riferimento
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Acetic acid ;  rt; 1.5 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
5.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
6.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
6.2 -
Riferimento
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
4.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
6.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
7.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
7.2 -
Riferimento
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Water Solvents: Dichloromethane ,  1,4-Dioxane
Riferimento
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Light-sensitive protecting groups for amines and alcohols: the photosolvolysis of N-substituted 7-nitroindolines
Hassner, Alfred; et al, Synlett, 2007, (15), 2405-2409

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium thiosulfate Solvents: Ethanol ,  Water ;  62 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
2.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Riferimento
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
Riferimento
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
4.2 -
Riferimento
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Metodo di produzione 20

Condizioni di reazione
1.1 Solvents: Acetic acid ;  rt; 2 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Riferimento
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
4.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
5.2 -
Riferimento
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Metodo di produzione 22

Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Water Solvents: Dichloromethane ,  1,4-Dioxane
Riferimento
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Metodo di produzione 24

Condizioni di reazione
1.1 Solvents: Toluene ,  Tetramethylurea ;  -25 °C
Riferimento
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

5-bromo-7-nitro-indoline Raw materials

5-bromo-7-nitro-indoline Preparation Products

5-bromo-7-nitro-indoline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80166-90-1)5-bromo-7-nitro-indoline
Numero d'ordine:A9946
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:09
Prezzo ($):355.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:80166-90-1)5-溴-7-硝基二氢吲哚
Numero d'ordine:LE2475161
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:41
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80166-90-1)5-bromo-7-nitro-indoline
A9946
Purezza:99%
Quantità:25g
Prezzo ($):355.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80166-90-1)5-溴-7-硝基二氢吲哚
LE2475161
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email